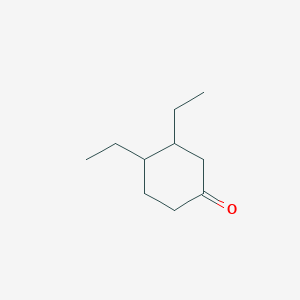
3,4-Diethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones, which are characterized by a six-membered ring containing a ketone functional group. This compound is notable for its two ethyl substituents at the 3 and 4 positions on the cyclohexane ring. Cyclohexanones are widely studied due to their interesting conformational properties and their utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the ethyl halide.
Another method involves the hydrogenation of 3,4-diethylphenol to produce 3,4-diethylcyclohexanol, followed by oxidation to yield this compound. This process requires catalysts such as palladium on carbon for the hydrogenation step and oxidizing agents like chromium trioxide for the oxidation step.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,4-Diethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, such as 3,4-diethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols (e.g., 3,4-diethylcyclohexanol).
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
3,4-Diethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of conformational analysis and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
作用機序
The mechanism of action of 3,4-Diethylcyclohexan-1-one involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific cellular responses. The exact pathways and molecular targets can vary, but studies often focus on its effects on metabolic enzymes and signaling pathways.
類似化合物との比較
3,4-Diethylcyclohexan-1-one can be compared to other substituted cyclohexanones, such as:
3,4-Dimethylcyclohexan-1-one: Similar in structure but with methyl groups instead of ethyl groups, leading to different steric and electronic effects.
3,4-Dipropylcyclohexan-1-one: Larger substituents can result in different conformational preferences and reactivity.
Cyclohexanone: The parent compound without any substituents, serving as a baseline for comparing the effects of substitution.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
3,4-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-8-5-6-10(11)7-9(8)4-2/h8-9H,3-7H2,1-2H3 |
InChIキー |
ZDMBWWSOLSSYRF-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(=O)CC1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)


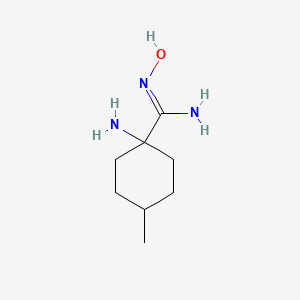
![[1-(1-Methyl-1H-pyrazol-5-yl)cyclohexyl]methanamine](/img/structure/B13314177.png)

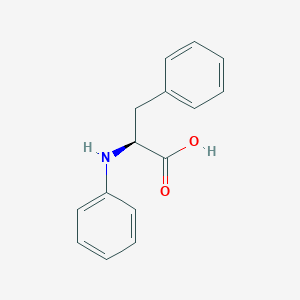

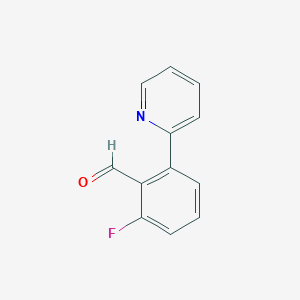


![1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
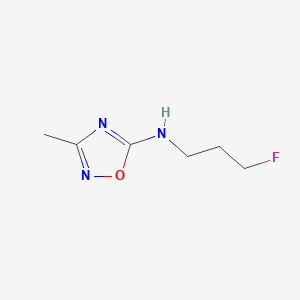
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
